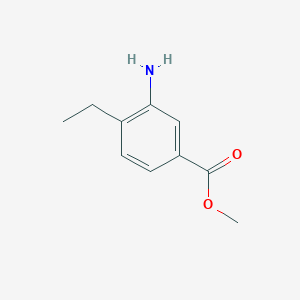

Methyl 3-amino-4-ethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYSZCGUXDZDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Substituted Benzoate Ester Chemistry

Substituted benzoate (B1203000) esters are a cornerstone of modern organic and medicinal chemistry, primarily serving as crucial building blocks or intermediates in the synthesis of more complex molecular architectures. The reactivity of the benzene (B151609) ring, coupled with the chemical handles provided by the ester and other substituents, allows for a wide array of chemical transformations.

The significance of Methyl 3-amino-4-ethylbenzoate lies in its potential as a functionalized synthetic intermediate. The amino group provides a nucleophilic center that can participate in various reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. cdnsciencepub.com For instance, the closely related compound, ethyl 3-amino-4-methylbenzoate, serves as a key starting material in the synthesis of nilotinib, a potent tyrosine kinase inhibitor used in cancer therapy. chemicalbook.comgoogle.com A patented synthetic route describes the condensation of ethyl 3-amino-4-methylbenzoate with 2-chloro-4-(3-pyridyl)-pyrimidine to form a critical intermediate. google.com This highlights the value of the 3-amino-4-alkylbenzoate scaffold in constructing complex, biologically active molecules. The presence of the ethyl group at the 4-position in this compound, as opposed to a methyl group, can subtly influence the molecule's steric and electronic properties, potentially affecting reaction kinetics and the properties of downstream products.

Current Research Gaps and Potential Avenues in Methyl 3 Amino 4 Ethylbenzoate Studies

Direct Synthesis Strategies for this compound

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the functionalization of a pre-existing benzene (B151609) ring. The choice of method often depends on the availability of starting materials and the desired purity of the final product.

One of the most direct methods for the synthesis of this compound is the esterification of 3-amino-4-ethylbenzoic acid. This classic reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), and typically requires refluxing to drive the reaction to completion. This method is advantageous when the corresponding carboxylic acid is readily available.

A related approach involves the esterification of a precursor acid followed by a functional group transformation. For instance, a p-halobenzoic acid can be nitrated and then subjected to esterification. The subsequent reduction of the nitro group and other modifications can lead to the desired product. google.com

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product |

| 3-Amino-4-ethylbenzoic acid | Methanol | H₂SO₄ | Reflux | This compound |

This table illustrates a typical esterification reaction for the synthesis of the target compound.

A common and efficient strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In the context of synthesizing this compound, this would typically start with methyl 4-ethyl-3-nitrobenzoate. The nitro group at the 3-position can be reduced to an amino group using various reducing agents.

Catalytic hydrogenation is a widely used method, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂). Another effective method is chemical reduction, for example, using iron powder in the presence of an acid like acetic acid. These reduction methods are generally clean and provide high yields of the desired amine.

The synthesis of the nitro precursor itself can be achieved by nitrating a suitable starting material. For example, 4-chloro-3-nitrobenzoic acid can be produced by the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. google.com This intermediate can then be further functionalized.

It's important to note that the choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the ester group.

The amino group of anilines, including this compound, can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups, including halogens. This process, known as diazotization, involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

The resulting aryl diazonium salt is highly reactive because the dinitrogen molecule (N₂) is an excellent leaving group. masterorganicchemistry.com The diazonium group can then be replaced by a halogen through a Sandmeyer reaction, which typically uses a copper(I) halide (e.g., CuCl, CuBr) as a catalyst. pku.edu.cnrsc.org For the introduction of iodine, no copper catalyst is usually necessary; potassium iodide is sufficient. For fluorination, the Schiemann reaction is often employed, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Recent advancements have also explored electrochemical strategies for the Sandmeyer reaction, offering a more sustainable approach by using electricity as the driving force and simple halogen sources. pku.edu.cnrsc.org These methods have been shown to be effective for a range of aryl diazonium salts, including those with ester functional groups. pku.edu.cnrsc.org This one-pot protocol can even start directly from anilines, which are converted in situ to the diazonium salt and then halogenated. rsc.orgresearchgate.net

Table 2: Halogenation via Diazotization

| Starting Material | Reagents | Reaction | Product |

| This compound | 1. NaNO₂, HCl 2. CuCl | Sandmeyer Reaction (Chlorination) | Methyl 3-chloro-4-ethylbenzoate |

| This compound | 1. NaNO₂, HBr 2. CuBr | Sandmeyer Reaction (Bromination) | Methyl 3-bromo-4-ethylbenzoate |

| This compound | 1. NaNO₂, HCl 2. KI | Iodination | Methyl 3-iodo-4-ethylbenzoate |

| This compound | 1. NaNO₂, HBF₄ 2. Heat | Schiemann Reaction (Fluorination) | Methyl 3-fluoro-4-ethylbenzoate |

This table outlines the reagents and reaction types for introducing different halogens onto the aromatic ring starting from this compound.

Utilization of this compound as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis, serving as a precursor for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Indazole derivatives are an important class of heterocyclic compounds known for their wide range of biological activities. nih.gov The structure of this compound provides a suitable scaffold for the synthesis of substituted indazoles.

The synthesis of indazoles can be achieved through various strategies, including the palladium-catalyzed arylation of 2-phenyl-2H-indazoles with substituted halobenzenes. nih.gov While direct examples using this compound are not explicitly detailed, its structural motifs are present in related synthetic precursors for indazoles. For instance, the synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation followed by cyclization. organic-chemistry.org The amino and ester groups of this compound can be key functionalities for building the indazole ring system or for further derivatization after the core is formed. mdpi.com The synthesis of N-methyl-3-aryl indazoles, for example, has been accomplished through Suzuki coupling reactions. mdpi.com

The amino group of aminobenzoates is nucleophilic and can participate in reactions such as guanidination. This involves the reaction of the amine with a guanidinylating agent to form a guanidine (B92328) moiety. While specific examples for this compound are not prevalent in the searched literature, the reactivity is analogous to other aromatic amines.

Guanidination followed by cyclization is a powerful strategy for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in the pharmaceutical industry. researchgate.net For example, intramolecular cyclization reactions are a key method for synthesizing N-heterocycles. researchgate.net The presence of both an amino group and an ester group in this compound offers the potential for tandem reactions, where an initial guanidination could be followed by an intramolecular cyclization involving the ester group (or its hydrolyzed carboxylic acid form) to form complex heterocyclic systems.

Role in Pharmaceutical Intermediate Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural features, including the presence of an amino group and an ester, allow for a variety of chemical transformations, making it a versatile precursor for more complex drug molecules. google.com

The general synthetic utility of aminobenzoate esters extends to their use in creating a diverse range of biologically active molecules. For instance, they can be transformed into amides, which are fundamental components of many drugs. nih.govrsc.org The conversion of esters to amides, known as aminolysis, provides a direct pathway to introduce new functionalities and build molecular complexity. nih.govlibretexts.org

Mechanistic Studies of Reactions Involving this compound and Related Esters

Understanding the mechanisms of reactions involving this compound and its analogues is crucial for optimizing synthetic routes and predicting product outcomes. The following sections explore the mechanistic details of key reaction pathways.

Analysis of Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction of esters, including this compound. masterorganicchemistry.com This reaction proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.comquora.com In the initial step, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. libretexts.orgquora.com Subsequently, the carbonyl group reforms with the expulsion of a leaving group, typically the methoxide (B1231860) ion in the case of a methyl ester. libretexts.orgquora.com

The reactivity of the ester towards nucleophilic attack is influenced by both the electronic and steric properties of the substituents on the aromatic ring. The amino and ethyl groups on this compound can modulate the electrophilicity of the carbonyl carbon. The outcome of the reaction is generally governed by the principle that the equilibrium will favor the formation of the weaker base. masterorganicchemistry.com This means that for a successful substitution, the incoming nucleophile must be a stronger base than the leaving methoxide group.

Table 1: General Steps in Nucleophilic Acyl Substitution

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile adds to the carbonyl carbon of the ester. |

| 2. Formation of Tetrahedral Intermediate | A transient, four-coordinate intermediate is formed. |

| 3. Elimination of Leaving Group | The carbonyl group is restored, and the leaving group (alkoxide) is expelled. |

| 4. Deprotonation (if applicable) | If the reaction is base-promoted, the resulting carboxylic acid is deprotonated. libretexts.org |

Investigation of Proton Transfer Equilibria

Aminobenzoic acid derivatives, including esters like this compound, possess two primary sites for protonation: the amino group (N-protonation) and the carbonyl oxygen (O-protonation). rsc.org The preferred site of protonation is a critical factor that influences the molecule's reactivity and is dependent on the surrounding environment and the isomeric position of the substituents. rsc.org

Gas-phase studies on aminobenzoic acid ethyl esters have shown that for the meta-isomers, the energy difference between N-protonated and O-protonated forms is relatively small. rsc.org Infrared spectroscopy combined with ion mobility-mass spectrometry has been instrumental in distinguishing between these protomers. rsc.org These studies reveal that proton transfer between the two sites can occur, and the presence of even a single molecule, like ammonia (B1221849), can act as a "vehicle" to facilitate this intramolecular proton transfer. nih.gov This dynamic equilibrium between different protonated forms can have significant implications for the reaction pathways the molecule undertakes. For instance, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Trans-esterification Mechanisms

Trans-esterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orggoogle.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used. libretexts.orgpressbooks.pub

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen of the ester. libretexts.orgmasterorganicchemistry.com This initial step enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, the original alkoxy group is eliminated as an alcohol, yielding the new ester. libretexts.org

Base-catalyzed trans-esterification involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com The carbonyl group then reforms, expelling the original alkoxide leaving group. masterorganicchemistry.com The choice of catalyst and reaction conditions can be tailored to favor the desired product. organic-chemistry.org

Table 2: Key Features of Trans-esterification Reactions

| Condition | Catalyst | Initial Step | Key Intermediate |

| Acidic | Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate |

| Basic | Base (e.g., NaOR) | Nucleophilic attack by alkoxide | Tetrahedral intermediate |

Aminolysis Reaction Pathways

Aminolysis is the reaction of an ester with ammonia or an amine to form an amide. libretexts.orglibretexts.org This reaction is a type of nucleophilic acyl substitution. The mechanism is analogous to that of ester hydrolysis, involving the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. quora.comlibretexts.org This intermediate then collapses, eliminating the alkoxide leaving group to yield the amide. libretexts.org

The rate of aminolysis can be influenced by several factors, including the nature of the ester's leaving group and the nucleophilicity of the amine. researchgate.net Studies on the ammonolysis of benzoate (B1203000) esters in liquid ammonia have shown that the reaction rate increases with the acidity of the leaving group alcohol. researchgate.net The reaction can also be catalyzed by ammonium (B1175870) ions, which involves the diffusion-controlled protonation of a zwitterionic tetrahedral intermediate. researchgate.net In some cases, intramolecular aminolysis can occur, leading to the formation of cyclic products. acs.org For example, the cyclization of methyl 2-aminomethylbenzoate to phthalimidine proceeds through an intramolecular nucleophilic attack of the amino group on the ester carbonyl. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental spectra for this compound are not publicly cataloged in the searched literature, its ¹H NMR spectrum can be predicted based on its structure. The spectrum would exhibit distinct signals corresponding to the aromatic protons, the ethyl group, the methyl ester group, and the amino group.

The aromatic region is expected to show three signals for the protons on the benzene ring. The ethyl group at position 4 would produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The methyl ester's three protons (-OCH₃) would appear as a sharp singlet, as they have no adjacent protons to couple with. The two protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.0-7.8 | Multiplet/Doublet | 3H |

| Amino (-NH₂) | Variable | Broad Singlet | 2H |

| Methoxy (B1213986) (-OCH₃) | ~3.8 | Singlet | 3H |

| Methylene (-CH₂CH₃) | ~2.6 | Quartet | 2H |

| Methyl (-CH₂CH₃) | ~1.2 | Triplet | 3H |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum is anticipated to show ten signals, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the ester group is expected to appear furthest downfield. The six aromatic carbons would have distinct shifts based on their substitution. The carbon bearing the ethyl group and the carbon bearing the amino group would be identifiable, as would the four aromatic carbons bonded only to hydrogen. The carbon of the methyl ester and the two carbons of the ethyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-CH₂CH₃ | ~138 |

| Aromatic C-COOCH₃ | ~131 |

| Aromatic C-H | ~115-130 |

| Methoxy (-OCH₃) | ~52 |

| Methylene (-CH₂CH₃) | ~23 |

| Methyl (-CH₂CH₃) | ~15 |

To confirm the assignments from 1D NMR and establish definitive atomic connectivity, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their adjacency. Correlations between the neighboring protons on the aromatic ring would also help to definitively assign their positions.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would unambiguously link the predicted ¹H signals for the methoxy, methylene, and methyl groups to their corresponding ¹³C signals, providing robust confirmation of the structural assignments.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₃NO₂, giving it a molecular weight of approximately 179.22 g/mol .

In GC-MS, the compound is vaporized and separated from other components via gas chromatography before being ionized and detected by the mass spectrometer. Using electron ionization (EI), the analysis would show a molecular ion peak (M⁺) at m/z = 179. The high-energy ionization process also causes the molecule to break apart into characteristic fragments, which provides a structural fingerprint.

Table 3: Predicted Major Fragments in GC-MS for this compound

| m/z | Fragment Ion | Identity of Lost Fragment |

| 179 | [M]⁺ | (Molecular Ion) |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical |

| 148 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 120 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

LC-MS is particularly useful for analyzing compounds that are not easily vaporized. nih.gov The compound is first separated by liquid chromatography and then ionized, often using softer ionization techniques like electrospray ionization (ESI). In ESI, the primary ion observed is typically the protonated molecule, [M+H]⁺. For this compound, this would result in a prominent peak at m/z = 180. Tandem mass spectrometry (MS/MS) can be performed on this ion to induce fragmentation and elicit further structural details, often yielding a pattern similar to that seen in GC-MS.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups—an aromatic primary amine, a methyl ester, and a substituted benzene ring—give rise to characteristic absorption bands in the IR spectrum.

The primary amine (-NH₂) group is typically identified by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.cominstanano.com The presence of two bands, corresponding to asymmetric and symmetric stretching modes, is a definitive marker for a primary amine. Additionally, the N-H bending (scissoring) vibration is expected to appear around 1580-1650 cm⁻¹. orgchemboulder.com

The ester functional group (-COOCH₃) is characterized by a strong carbonyl (C=O) stretching vibration. For aromatic esters, this peak is typically observed in the 1715-1730 cm⁻¹ range. vscht.cz The presence of conjugation with the aromatic ring slightly lowers the frequency compared to saturated aliphatic esters. Furthermore, two distinct C-O stretching bands are characteristic of esters: an asymmetric stretch (C-O-C) between 1250-1335 cm⁻¹ and a symmetric stretch usually found between 1000-1300 cm⁻¹. orgchemboulder.com

The aromatic nature of the molecule is confirmed by several spectral features. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz The C=C in-ring stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region. orgchemboulder.com Finally, the substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending bands in the fingerprint region (675-900 cm⁻¹).

The aliphatic ethyl and methyl groups contribute C-H stretching vibrations in the 2850-3000 cm⁻¹ range. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| N-H Bend (scissoring) | 1580-1650 | Medium | |

| Aromatic Ester (-COOCH₃) | C=O Stretch | 1715-1730 | Strong |

| C-O Stretch | 1000-1300 | Strong | |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |

| C=C Stretch (in-ring) | 1400-1600 | Medium | |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850-3000 | Medium |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of this compound, consisting of a substituted benzene ring, is responsible for its UV absorption. The presence of both an electron-donating amino group and an electron-withdrawing methyl ester group on the aromatic ring influences the energy of the electronic transitions.

Typically, aromatic compounds like this exhibit two main absorption bands corresponding to π → π* transitions. For aminobenzoate derivatives, these bands are often observed in the UV region. For instance, 4-aminobenzoic acid shows absorption maxima around 226 nm and 278 nm. sielc.com The exact positions (λ_max) of these bands for this compound are influenced by the specific substitution pattern (3-amino, 4-ethyl). The amino group, acting as a strong auxochrome, tends to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The electronic transitions originate from the highest occupied molecular orbital (HOMO), primarily located on the aminophenyl moiety, to the lowest unoccupied molecular orbital (LUMO). researchgate.net

| Compound Type | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Aminobenzoate Derivatives | ~220-240 | π → π |

| Aminobenzoate Derivatives | ~270-300 | π → π |

Fluorescence Spectroscopy and Quantum Yield Investigations

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed photons. Many aminobenzoate esters are known to be fluorescent, emitting light as the molecule returns from an excited electronic state to the ground state. researchgate.netrsc.org The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength, a phenomenon known as the Stokes shift.

The photodynamics of aminobenzoates can be complex. Upon photoexcitation, some derivatives are known to undergo intramolecular charge transfer (ICT), where electron density is significantly redistributed within the molecule, forming a more polar excited state. nih.gov This ICT character is particularly relevant for molecules with both electron-donating (amino) and electron-accepting (ester) groups.

Solvatochromic Effects on Spectral Behavior

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's absorption and emission spectra as the polarity of the solvent is changed. nih.gov This phenomenon provides valuable information about the difference in the dipole moment between the ground and excited states of the molecule.

For compounds like this compound, which possess intramolecular charge transfer (ICT) character, a significant solvatochromic effect is expected. The ground state of the molecule has a certain dipole moment. Upon excitation to the S₁ state, the charge transfer from the amino group to the ester group increases, leading to a larger dipole moment in the excited state.

In such cases of positive solvatochromism, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. nih.gov This differential stabilization leads to a decrease in the energy gap for the electronic transition. Consequently:

Absorption Spectra (λ_abs): A bathochromic (red) shift is often observed in the absorption maximum as solvent polarity increases.

Fluorescence Spectra (λ_em): A more pronounced bathochromic shift is typically seen in the fluorescence emission maximum. This is because the solvent dipoles have sufficient time to reorient around the newly formed, highly polar excited state before emission occurs, leading to even greater stabilization. instanano.com

The magnitude of the Stokes shift (the difference in energy between the absorption and emission maxima) generally increases with solvent polarity for molecules exhibiting ICT. rsc.org This behavior confirms that the excited state is more polar than the ground state, a key feature of aminobenzoate derivatives. rsc.orgnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it a standard tool for molecular modeling.

For Methyl 3-amino-4-ethylbenzoate, a DFT calculation would begin with geometry optimization. This process computationally adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find its most stable, lowest-energy conformation. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p), which provides a good description of electron distribution for organic molecules. nih.gov The output of such a calculation provides precise geometric parameters and the total electronic energy of the optimized structure.

Table 1: Representative Output of a DFT Geometry Optimization for a Benzoate (B1203000) Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl double bond | ~1.22 Å |

| C-O | Ester single bond | ~1.35 Å |

| C-N | Aromatic carbon to nitrogen | ~1.40 Å |

| C-C (ring) | Aromatic carbon-carbon | ~1.39 - 1.41 Å |

| Bond Angles | ||

| O=C-O | Ester group angle | ~124° |

| C-C-N | Amino group attachment angle | ~121° |

Note: These are typical values for similar structures and serve as illustrative examples.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. While more computationally demanding than DFT, they can offer higher accuracy for certain properties.

Methods like Møller–Plesset perturbation theory of the second order (MP2) are effective for including electron correlation effects. For studying excited states or charge-transfer phenomena, long-range corrected DFT functionals like CAM-B3LYP are often employed. nih.gov These high-level calculations are valuable for refining the energy calculations obtained from standard DFT and for accurately predicting properties like electronic transition energies, which are relevant to a molecule's spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.com

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing ester group.

Table 2: Illustrative Frontier Molecular Orbital Energies from a DFT Calculation on a Related Aromatic Amine

| Parameter | Description | Illustrative Energy Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 eV |

| ΔE (Gap) | ELUMO - EHOMO | 4.48 eV |

Note: Data adapted from a DFT/B3LYP study on a triazine derivative to illustrate typical values. irjweb.com

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. The ESP map is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to nucleophilic and electrophilic attack. nih.gov

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to attack by electrophiles. For this compound, these would be concentrated around the oxygen atoms of the ester group and the nitrogen atom of the amino group.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to attack by nucleophiles. These would be found around the hydrogen atoms of the amino group and potentially the ester's methyl group.

Green/Yellow Regions : Represent areas of neutral or intermediate potential.

This mapping provides a clear, qualitative picture of the molecule's reactive hotspots. nih.gov

Investigation of Reaction Mechanisms via Computational Simulations

Computational simulations allow chemists to model the entire course of a chemical reaction, providing insights into the transition states and energy barriers that govern the reaction's speed and pathway.

Computational chemists can locate the precise geometry of a transition state and calculate its energy. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, a computational study on the aminolysis of a similar compound, methyl benzoate, used DFT to model the reaction pathway. nih.gov The study identified the transition state structures and calculated the activation energies for different possible mechanisms (concerted vs. stepwise). Such an analysis for this compound could, for instance, model its reaction with an acylating agent. The calculations would reveal the activation barrier, providing a quantitative measure of how fast the reaction is expected to proceed and which mechanistic pathway is more favorable.

Table 3: Example Activation Energies from a Computational Study of an Aminolysis Reaction

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Concerted Mechanism | A single step where bonds are broken and formed simultaneously. | 45.2 |

| Stepwise Mechanism | A multi-step process involving an intermediate. | 45.9 |

| Catalyzed Stepwise | Stepwise mechanism assisted by a catalyst molecule. | 27.6 |

Note: Data adapted from the computational study of the aminolysis of methyl benzoate to illustrate the type of information obtained. nih.gov

This type of analysis is crucial for understanding and predicting chemical reactivity, optimizing reaction conditions, and designing new synthetic routes.

Proton Transfer Dynamics and Tautomerism Studies

Proton transfer is a fundamental chemical reaction that can influence the chemical and biological activity of a molecule. In this compound, the presence of both an amino group (a proton donor and acceptor) and a carbonyl group (a proton acceptor) suggests the possibility of tautomerism and proton transfer events.

Tautomerism:

Amino-imino tautomerism is a potential phenomenon for this compound, where a proton can migrate from the nitrogen of the amino group to a nearby acceptor atom. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can be used to investigate the relative stabilities of the different tautomeric forms. For instance, studies on related molecules like 2-aminobenzothiazole (B30445) have shown that the tautomerization reaction can proceed through protonation and deprotonation steps, with the protonated species acting as an intermediate. researchgate.net The relative energies of the tautomers can be significantly influenced by the surrounding solvent, which can be modeled computationally. nih.govnih.gov

The energetic landscape of these tautomeric conversions can be explored to determine the most stable form under different conditions. The energy differences between tautomers, as well as the activation energy barriers for their interconversion, are key parameters that can be calculated. For example, in a study of edaravone (B1671096) and its analogues, the C-H tautomer was found to be the most stable, with the relative stability of N-H and O-H tautomers being influenced by the solvent polarity. nih.gov

Proton Transfer Dynamics:

The dynamics of proton transfer can be investigated using computational methods. Two primary mechanisms for proton transfer in solution are the vehicle mechanism, where a proton is transported by a solvent molecule, and the Grotthuss mechanism, which involves a collective rearrangement of hydrogen bonds in the solvent. nih.gov Computational studies on p-aminobenzoic acid, a related compound, have explored these mechanisms. nih.gov The specific interactions between the solute and solvent molecules play a crucial role in determining the dominant pathway.

Theoretical investigations into proton-coupled electron transfer (PCET) can also provide insights into the reactivity of aminobenzoates. chemrxiv.org These studies map the potential energy surfaces for the coupled transfer of a proton and an electron, which is relevant for understanding redox processes involving these molecules.

Solvent Effects Modeling

The solvent environment can have a profound impact on the structure, stability, and reactivity of a solute molecule. Computational models are essential for understanding these effects at a molecular level.

Continuum solvation models, also known as implicit solvation models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org These models are computationally efficient and are widely used to estimate the free energy of solvation. Popular continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.netrsc.org

These models create a cavity in the dielectric continuum that represents the solute molecule. The electrostatic interactions between the solute's charge distribution and the polarized continuum are then calculated. This approach can be used to study how the solvent influences tautomeric equilibria, reaction rates, and electronic spectra. nih.govresearchgate.netacs.org For aromatic amines, continuum models like the COSMO (Conductor-like Screening Model) have been used to optimize molecular geometries in solution. vito.be

| Model | Abbreviation | Key Feature | Typical Application |

|---|---|---|---|

| Polarizable Continuum Model | PCM | Solves the electrostatic equations for a solute in a dielectric continuum. | Calculation of solvation free energies, modeling solvent effects on spectra. researchgate.net |

| Solvation Model based on Density | SMD | A universal solvation model based on the solute's electron density. rsc.org | Predicting solvation free energies in a wide range of solvents. |

| Conductor-like Screening Model | COSMO | Treats the solvent as a conductor, simplifying the electrostatic calculations. | Used in quantum chemical calculations for solvated systems. vito.be |

Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics. In cluster calculations, a small number of solvent molecules are placed around the solute to model the first solvation shell. uit.no This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.

A hybrid approach, known as the cluster-continuum model, combines the accuracy of explicit solvent models for the immediate vicinity of the solute with the efficiency of a continuum model for the bulk solvent. uit.no This method has been successfully applied to calculate the hydration free energy and enthalpy of aminobenzoic acids. uit.no Molecular dynamics simulations with explicit solvent can also be used to study the aggregation behavior of molecules like m-aminobenzoic acid in different solvents. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful hybrid method for studying large molecular systems, such as a solute in a large box of solvent molecules. frontiersin.org In this approach, the solute molecule (and possibly a few nearby solvent molecules) is treated with a high-level quantum mechanics method, while the rest of the solvent is described by a more computationally efficient molecular mechanics force field.

This partitioning allows for the accurate modeling of chemical reactions and other electronic phenomena in the QM region, while still accounting for the influence of the larger environment. dntb.gov.ua QM/MM simulations have been used to investigate reaction mechanisms in solution, where specific interactions with the solvent are crucial for stabilizing transition states. frontiersin.orgnih.gov

Computational Thermochemistry of Alkyl Aminobenzoates

Computational thermochemistry involves the calculation of thermodynamic properties such as enthalpies of formation, entropies, and Gibbs free energies. High-level quantum chemical methods, such as the G3 and G4 composite methods, are often used for these calculations as they can provide high accuracy. researchgate.netresearchgate.net

For substituted benzoates, computational studies have been instrumental in determining their gas-phase enthalpies of formation and understanding structure-property relationships. researchgate.netresearcher.life These studies often combine experimental data from techniques like combustion calorimetry with theoretical calculations to establish consistent and reliable thermochemical data. researchgate.netnih.gov

The calculated thermodynamic properties can be used to predict the stability of different isomers and conformers, as well as to understand the energetic effects of substituent groups on the benzene ring. researchgate.netnih.gov For example, the effect of methyl and nitro group substitution on the thermochemistry of benzoxazolinones has been investigated, revealing the enthalpic favorability of these substitutions. nih.gov

| Compound | Computational Method | Calculated ΔfH°(g) (kJ·mol⁻¹) |

|---|---|---|

| 3,3'-dimethylbiphenyl | G3MP2 | Data not available in provided text |

| Methyl 4-hydroxybenzoate | G3MP2 | Data not available in provided text |

| Ethyl 4-hydroxybenzoate | G4 | Data not available in provided text |

| 3-methyl-2-benzoxazolinone | G3MP2B3 | -16.8 ± 2.7 (enthalpic increment from 2-benzoxazolinone) nih.gov |

Intermolecular Interaction Analysis (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding and intermolecular interactions. wikipedia.orguni-rostock.de AIM analysis is based on the topology of the electron density, which is a quantum observable. wiley-vch.de

Within the AIM framework, the presence of a bond path between two atoms is a universal indicator of a chemical bond. wiley-vch.de The properties of the electron density at the bond critical point (BCP) along this path provide quantitative information about the nature and strength of the interaction. researchgate.net For example, the value of the electron density and its Laplacian at the BCP can be used to distinguish between covalent bonds and closed-shell interactions, such as hydrogen bonds and van der Waals interactions. researchgate.net

AIM theory has been applied to study non-covalent interactions in a variety of systems, including those involving aminobenzoates. tandfonline.comresearchgate.net For instance, in a study of piperazin-1-ium (B1237378) 4-aminobenzoate, AIM analysis was used to characterize the C–H···O, N–H···O, and N–H···N hydrogen bonds that contribute to the supramolecular architecture of the crystal. tandfonline.com This type of analysis provides a detailed understanding of the forces that govern the self-assembly and crystal packing of molecules.

Focused Crystallographic Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of detailed crystal engineering and solid-state characterization data for the specific chemical compound, this compound. Despite targeted searches for its single-crystal X-ray diffraction analysis, including determination of its crystal system, space group, and asymmetric unit details, no specific studies detailing these parameters for this exact molecule are publicly available.

Similarly, in-depth analyses of its supramolecular interactions, such as hydrogen bonding networks and other weak intermolecular forces like π–π stacking, have not been reported in the surveyed literature. While crystallographic studies have been conducted on closely related isomers, such as Ethyl 4-amino-3-methylbenzoate and Methyl 4-amino-3-methylbenzoate, the strict focus of this inquiry on this compound prevents the inclusion of data from these analogs.

The intricate details of molecular conformation, dihedral angles, and torsion profiles, which are crucial for a thorough understanding of a compound's solid-state behavior, remain uncharacterized for this compound. The specific arrangement of molecules within the crystal lattice, governed by a delicate balance of intermolecular forces, is therefore also unknown.

Consequently, the generation of a detailed article on the crystal engineering and solid-state characterization of this compound, adhering to the specified outline, is not possible at this time due to the lack of available scientific data. Further experimental research, specifically single-crystal X-ray diffraction studies on this compound, would be required to provide the necessary information to fulfill this request.

In-Depth Crystallographic and Interaction Analysis of this compound Currently Unavailable in Public Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant gap in the publicly available research on the solid-state characteristics of this compound. Despite its role as a chemical intermediate, detailed crystallographic studies, which are foundational for crystal engineering and solid-state characterization, have not been published.

While this compound is referenced in chemical synthesis literature as a precursor for more complex molecules, the specific, in-depth analyses required for a thorough examination of its crystal structure and intermolecular interactions are not accessible in current scientific publications. nih.govacs.org This includes a lack of retrievable crystallographic information files (CIF), which are essential for detailed computational studies.

The outlined investigation into the crystal engineering and solid-state characterization of this compound would necessitate quantitative analyses of its intermolecular interactions. Methodologies such as Hirshfeld surface analysis, two-dimensional fingerprint plots, Reduced Density Gradient (RDG) analysis, and energy framework analysis are powerful tools for elucidating the nature and energetics of crystal packing. However, the application of these techniques is entirely dependent on the initial determination of the compound's precise three-dimensional crystal structure through methods like single-crystal X-ray diffraction.

Without this foundational crystallographic data for this compound, it is not feasible to conduct the subsequent computational analyses that would provide insights into its solid-state behavior. Therefore, the detailed discussion of its Hirshfeld surface, the quantification of its intermolecular contacts through fingerprint plots, the visualization of its non-covalent interactions via RDG analysis, and the calculation of its lattice energy contributions remain subjects for future research.

At present, the scientific community awaits the publication of the crystal structure of this compound to enable a deeper understanding of its material properties and to facilitate the kind of detailed analysis that underpins modern crystal engineering.

Applications of Methyl 3 Amino 4 Ethylbenzoate As a Key Building Block in Advanced Chemical Synthesis

Role as a Precursor for Heterocyclic Compounds

The reactivity of the amino group, combined with its position relative to the other substituents, makes Methyl 3-amino-4-ethylbenzoate an ideal starting material for building heterocyclic rings. These ring systems are fundamental scaffolds in medicinal chemistry and materials science.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct synthesis routes starting from this compound are not extensively documented, its structural similarity to anthranilic acid derivatives allows for the application of established synthetic methodologies for quinazolinones, a class of fused pyrimidines. The Niementowski quinazoline (B50416) synthesis, for example, involves the reaction of an anthranilic acid with an amide, typically at high temperatures.

By analogy, this compound can be envisioned to undergo cyclocondensation reactions. For instance, reaction with formamide (B127407) would involve the initial formation of a formamidine (B1211174) from the amino group, followed by cyclization to yield a substituted quinazolin-4-one. The reaction requires the participation of the amino group and an adjacent ring carbon atom.

Plausible Reaction Scheme for Quinazolinone Synthesis:

Step 1: Reaction of this compound with formamide at elevated temperatures.

Step 2: The amino group attacks the carbonyl carbon of formamide, eliminating water to form an N-formyl intermediate.

Step 3: Intramolecular cyclization occurs, followed by dehydration, to form the fused pyrimidine ring system of the quinazolinone.

This approach highlights the potential of this compound to serve as a precursor for complex heterocyclic systems like quinazolinones, which are known for a wide range of biological activities. nih.govijarsct.co.inbrieflands.comnih.govmdpi.com

Preparation of Indazole Scaffolds

Indazoles are bicyclic heterocyclic compounds that are prominent in pharmaceutical research due to their diverse therapeutic properties. The synthesis of indazoles can often be achieved from ortho-substituted anilines. For this compound, a plausible pathway to an indazole scaffold involves an intramolecular cyclization reaction initiated by diazotization of the amino group.

The process would begin with the treatment of the amino group with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) to form a diazonium salt. This highly reactive intermediate can then undergo an intramolecular cyclization, where the diazonium group is displaced by a nucleophilic attack from the aromatic ring, leading to the formation of the indazole ring system. The specific reaction conditions would determine the final structure and yield of the indazole derivative. This method provides a direct route to functionalized indazoles that can be further modified.

| Step | Reagent | Intermediate/Product | Purpose |

| 1 | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Diazonium Salt | Conversion of the primary amino group into a reactive diazonium salt. |

| 2 | Heat or Catalyst | Substituted Indazole | Intramolecular cyclization to form the fused pyrazole (B372694) ring of the indazole scaffold. |

Intermediate for Thiazole-based Systems

Thiazole (B1198619) rings are a common feature in many biologically active molecules, including pharmaceuticals and natural products. The Hantzsch thiazole synthesis is a classic and versatile method for constructing this heterocycle, typically involving the reaction of an α-haloketone with a thioamide. nih.govsynarchive.com

This compound can be utilized as a precursor for thiazole synthesis by first converting its amino group into a thioamide. This transformation can be accomplished by reacting the amine with a thiocarbonylating agent, such as thiophosgene (B130339) or Lawesson's reagent. The resulting thioamide intermediate possesses the necessary N-C-S fragment for the subsequent cyclocondensation.

Proposed Two-Step Synthesis of Thiazole Derivatives:

Thioamide Formation: Reaction of this compound with a suitable thiocarbonylating agent to yield the corresponding thioamide derivative.

Hantzsch Cyclization: The thioamide intermediate is then reacted with an α-haloketone (e.g., chloroacetone). The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the ketone, leading to a cyclization and dehydration sequence that forms the final substituted thiazole ring. researchgate.net

This pathway demonstrates the utility of this compound as a building block for accessing complex thiazole-containing molecules.

Functional Material Precursor Applications

The distinct functional groups of this compound—the nucleophilic amino group and the ester group capable of hydrolysis or transesterification—make it a valuable monomer or modifying agent for creating advanced functional materials.

Polymer Synthesis and Modification (e.g., Copolymers with Aminobenzoate Groups)

Aromatic amines and their derivatives are fundamental building blocks for high-performance polymers such as polyamides and polyimides. This compound can be incorporated into polymer chains through various strategies.

One primary application is in the synthesis of polyamides. After hydrolysis of the methyl ester to a carboxylic acid, the resulting amino-carboxylic acid monomer can undergo self-polycondensation to form a polyamide. Alternatively, the diamine derivative of the molecule could be reacted with a dicarboxylic acid chloride in a polycondensation reaction. This process, known as interfacial or solution polymerization, yields aromatic polyamides (aramids), which are known for their exceptional thermal stability and mechanical strength. nih.govresearchgate.net

Potential Roles in Polymer Chemistry:

Monomer: After conversion to a diamine or dicarboxylic acid, it can be used as a primary monomer in polycondensation reactions.

Chain Terminator: In its original form, it can act as a chain-terminating agent to control the molecular weight of polymers.

Grafting Agent: The amino group can be used to graft the molecule onto existing polymer backbones containing reactive groups (e.g., acid chlorides or epoxides), thereby modifying the surface properties of the material.

Potential in Dye and Coating Chemistry

Aromatic amines are foundational precursors in the synthesis of azo dyes, which represent a large and commercially significant class of colorants. The synthesis involves a two-step process: diazotization followed by azo coupling. unb.ca

This compound is an excellent candidate for this process. The 3-amino group can be readily converted into a diazonium salt using nitrous acid at low temperatures. This diazonium salt is a weak electrophile that will react with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form a stable azo compound characterized by the -N=N- linkage. rasayanjournal.co.innih.gov

| Coupling Component | Resulting Azo Dye Color (Predicted) |

| Phenol | Yellow-Orange |

| Naphthol | Red-Brown |

| Aniline | Yellow |

| Dimethylaniline | Orange-Red |

The color of the resulting dye can be fine-tuned by changing the coupling component and by introducing other substituents onto the aromatic rings, which alters the electronic properties and the absorption spectrum of the molecule. This versatility makes this compound a valuable intermediate for producing a wide palette of colors for applications in textiles, coatings, and printing inks.

Advanced Organic Synthesis Building Block

The reactivity of the primary amino group in this compound allows for its versatile application as a nucleophile in the formation of new carbon-nitrogen bonds. This functionality is central to its utility in constructing more complex molecules with potential applications in medicinal chemistry, materials science, and catalysis.

Development of Schiff Bases and Imides

The primary amine functionality of this compound is a reactive handle for the synthesis of imines (Schiff bases) and imides. These reactions are fundamental in organic chemistry for introducing structural diversity and accessing a wide range of molecular frameworks.

Schiff Base Formation:

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. While specific studies detailing the synthesis of Schiff bases directly from this compound are not extensively documented in the reviewed literature, the general reaction mechanism is well-established. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the imine.

An illustrative, generalized reaction for the formation of a Schiff base from this compound and a generic aromatic aldehyde is presented below. The specific reaction conditions, such as the choice of solvent and catalyst, would need to be optimized for this particular substrate.

Generalized Reaction Scheme for Schiff Base Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Aromatic Aldehyde (Ar-CHO) | Methyl 4-ethyl-3-((E)-(aryl)methylideneamino)benzoate |

Note: This represents a general transformation. Specific yields and conditions would require experimental determination.

Imide Synthesis:

Imides are characterized by the presence of two acyl groups bonded to a nitrogen atom. They are commonly synthesized by the reaction of primary amines with dicarboxylic acids, their anhydrides, or acid chlorides. The synthesis typically proceeds in a two-step manner, involving the formation of an intermediate amic acid followed by cyclodehydration. Similar to Schiff bases, specific literature detailing the synthesis of imides using this compound is sparse. However, the general synthetic route is a cornerstone of organic chemistry.

The following table outlines a generalized pathway for the synthesis of an imide from this compound and a cyclic anhydride.

Generalized Reaction Scheme for Imide Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Phthalic Anhydride | Methyl 3-(1,3-dioxoisoindolin-2-yl)-4-ethylbenzoate |

Note: This represents a general transformation. Specific yields and conditions would require experimental determination.

Design of Complex Amide Derivatives

The formation of amide bonds is one of the most important reactions in organic and medicinal chemistry. The amino group of this compound can readily react with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) to form a wide variety of amide derivatives. These derivatives can serve as precursors to pharmacologically active molecules or advanced materials.

The acylation of the amino group modifies the electronic properties of the benzene (B151609) ring and introduces new functional groups that can be further elaborated. This strategy is crucial for building molecular complexity. While specific examples for this compound are not detailed in the available literature, the general principles of amide synthesis are directly applicable.

The following table presents a generalized reaction for the synthesis of an amide derivative from this compound and an acid chloride.

Generalized Reaction Scheme for Amide Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzoyl Chloride | Methyl 3-(benzoylamino)-4-ethylbenzoate |

Note: This represents a general transformation. Specific yields and conditions would require experimental determination.

The synthesis of complex amides from this building block opens avenues for creating libraries of compounds for screening purposes or for the targeted synthesis of molecules with predefined properties. The interplay between the ester, ethyl, and the newly formed amide group can lead to interesting conformational and electronic features in the final products.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of aminobenzoate derivatives often relies on petroleum-based precursors and can involve harsh reaction conditions, leading to environmental concerns. mdpi.comresearchgate.net Future research will likely focus on developing greener and more sustainable methods for synthesizing compounds like Methyl 3-amino-4-ethylbenzoate.

One of the most promising approaches is the use of biosynthetic pathways. mdpi.comresearchgate.net The shikimate pathway, a metabolic route used by bacteria, fungi, plants, and algae for the biosynthesis of aromatic amino acids, offers a renewable route to aminobenzoic acid precursors. mdpi.com Researchers are exploring the use of engineered microorganisms to convert simple carbon sources like glucose into these key intermediates. mdpi.comresearchgate.net Adapting these biocatalytic systems for the production of specifically substituted aminobenzoates is a significant but achievable goal. Such biotechnological routes reduce reliance on fossil fuels, often occur under milder conditions, and can generate less hazardous waste compared to traditional chemical synthesis. scielo.br

Furthermore, the development of novel catalytic systems, such as those based on transition metals or photocatalysis, is a key area of research for creating C-C and C-heteroatom bonds more efficiently. hilarispublisher.com These modern synthetic methods could provide more direct and selective routes to complex aminobenzoate esters, minimizing the need for protecting groups and reducing the number of synthetic steps. hilarispublisher.com

Advanced Spectroscopic Probes for Dynamic Processes

Understanding the conformational dynamics and intermolecular interactions of a molecule is crucial for designing its applications. Future research could employ advanced spectroscopic techniques to study this compound. Techniques using site-specific spectroscopic probes, such as unnatural amino acids or custom-designed molecules, can provide high spatial and temporal resolution to monitor molecular-level events. upenn.edu

For instance, understanding the protonation dynamics is critical, as it can vary significantly from bulk solutions to microdroplets, which is relevant for processes like mass spectrometry analysis. researchgate.net Ab initio molecular dynamics simulations, coupled with spectroscopic methods, can probe these equilibria. researchgate.net By incorporating specific probe molecules, researchers could track the dynamic behavior of the amino and ester groups of this compound in different environments, revealing insights into its interactions with biological targets or its role in the formation of larger molecular assemblies. upenn.edu

Integration of Machine Learning and AI in Computational Design

For a molecule like this compound, AI and ML models could be used to:

Predict its bioactivity against various targets based on its structural features.

Simulate its interaction with proteins and other biological molecules, guiding the design of new therapeutic agents. pivot-al.ai

Generate novel derivatives with optimized properties, such as enhanced efficacy or reduced toxicity. pivot-al.ai

Accelerate the process of identifying promising candidates for clinical trials by screening large virtual libraries of related compounds. oxfordglobal.com

Exploration of Supramolecular Assemblies Involving Aminobenzoates

The functional groups present in this compound—an amino group and a carboxylate ester—make it an excellent candidate for forming supramolecular assemblies. These are complex, well-ordered structures formed through non-covalent interactions like hydrogen bonding. researchgate.netmdpi.com The study of how molecules self-assemble into larger architectures is a rapidly growing field with applications in materials science and nanotechnology. nih.gov

Research on related molecules like para-aminobenzoic acid (PABA) has shown that the amino and carboxylic acid groups can form predictable hydrogen-bonded patterns, which are useful for constructing a wide range of supramolecular structures. researchgate.net Similarly, the chirality of amino acids can dramatically influence their self-assembly and the mechanical properties of the resulting materials. nih.gov Future studies could investigate how this compound co-crystallizes with other molecules to form novel materials with unique optical, electronic, or mechanical properties. The specific arrangement of the ethyl and amino groups on the benzene (B151609) ring will influence the geometry of these assemblies, potentially leading to materials with tailored functions. mdpi.com

Green Chemistry Approaches for Aminobenzoate Ester Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This paradigm is highly relevant to the future synthesis of aminobenzoate esters. researchgate.net Beyond the biosynthetic routes mentioned earlier, other green chemistry strategies can be applied.

These include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water or supercritical fluids.

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes biocatalysts (enzymes) and novel metallic or organic catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. scielo.br

The esterification of aminobenzoic acids, for example, can be optimized using different methods, such as using dimethyl sulfate in acetone, which has been shown to be efficient in terms of reaction yield and product purity for similar compounds. researchgate.net Adopting these principles will be crucial for the environmentally responsible production of this compound and other fine chemicals. researchgate.net

Data Tables

Table 1: Physicochemical Properties of the Related Compound Ethyl 3-amino-4-methylbenzoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | nih.govchemicalbook.comnih.gov |

| Molecular Weight | 179.22 g/mol | nih.govchemicalbook.com |

| Physical State | Solid, White to Almost white powder/crystal | tcichemicals.com |

| Boiling Point | 105°C at 0.2 mmHg | chemicalbook.com |

| Density | 1.104 g/cm³ | chemicalbook.com |

| CAS Number | 41191-92-8 | nih.govchemicalbook.com |

Table 2: Summary of Future Research Directions

| Research Area | Focus | Potential Impact |

| Sustainable Synthesis | Development of biosynthetic and novel catalytic routes. mdpi.comhilarispublisher.com | Reduced environmental impact, use of renewable feedstocks, and lower production costs. |

| Advanced Spectroscopy | Use of site-specific probes to study molecular dynamics. upenn.edu | Deeper understanding of structure-function relationships and intermolecular interactions. |

| AI and Machine Learning | Computational prediction of properties and design of new derivatives. oxfordglobal.compivot-al.ai | Accelerated discovery of new applications in medicine and materials science. |

| Supramolecular Chemistry | Exploration of self-assembly into novel materials. researchgate.netmdpi.com | Creation of functional materials with tailored optical, electronic, or mechanical properties. |

| Green Chemistry | Application of principles like atom economy and use of green solvents. researchgate.net | Environmentally responsible and efficient chemical manufacturing. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-4-ethylbenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves esterification of the corresponding benzoic acid derivative followed by sequential functionalization. For example, the ethyl group can be introduced via alkylation, and the amino group via catalytic hydrogenation or reductive amination. Optimization includes controlling temperature (e.g., 45°C for 1 hour in triazine-based coupling reactions ), solvent selection (e.g., DMSO for solubility ), and stoichiometric ratios of reagents. Yield improvements may require iterative adjustments to reaction time and catalyst loading, as demonstrated in triazine derivative syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ 2.5–5.0 ppm). Splitting patterns confirm substitution patterns (e.g., para vs. meta) .

- IR : Detect ester carbonyl stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 193 for the parent ion) and fragmentation patterns . Purity is validated via HPLC or GC (>95% by area) .

Q. What are the stability considerations for this compound under varying storage conditions (e.g., light, temperature, humidity)?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group or oxidation of the amino group. Stability assays should include periodic HPLC analysis to monitor degradation products, particularly under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in novel heterocyclic syntheses?

- Methodological Answer : Density Functional Theory (DFT) models can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s lone pair may activate the ethyl-substituted ring for electrophilic aromatic substitution. Transition state modeling can further elucidate reaction pathways for triazine or pyrazole derivatives .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Systematic variation of leaving groups (e.g., halides vs. sulfonates) and solvents (polar aprotic vs. protic) can clarify mechanistic discrepancies. Kinetic studies (e.g., monitoring by UV-Vis or NMR) and isotopic labeling (e.g., 15N for amine tracking) provide mechanistic insights. Cross-referencing with analogous compounds (e.g., Methyl 3-amino-4-hydroxybenzoate ) helps isolate steric/electronic effects .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The amino and ester groups act as coordination sites for metal ions (e.g., Cu²⁺, Zn²⁺). Solvothermal synthesis protocols (e.g., 120°C for 48 hours in DMF) can assemble MOFs, with porosity analyzed via BET surface area measurements. Catalytic efficiency is tested in model reactions (e.g., Knoevenagel condensation) .

Q. What role does this compound play in designing enzyme inhibitors, and how can binding affinity be validated?

- Methodological Answer : The compound serves as a scaffold for mimicking substrate transition states. Molecular docking (e.g., AutoDock Vina) predicts binding to active sites (e.g., proteases). Validation includes surface plasmon resonance (SPR) for kinetic constants (KD, kon/koff) and enzymatic assays (e.g., IC50 determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.